- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,
Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
941685-26-3 structure
Product Name:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
CAS 번호:941685-26-3
MF:C12H18ClN3OSi
메가와트:283.829322338104
MDL:MFCD11857752
CID:821469
Update Time:2025-06-26
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- AK122028
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- C12H18ClN3OSi
- YWBDBLXIRAQZIH-UHFFFAOYSA-N
- BCP17266
- 6058AC
- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
-
- MDL: MFCD11857752
- 인치: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
- InChIKey: YWBDBLXIRAQZIH-UHFFFAOYSA-N
- 미소: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C
계산된 속성
- 정밀분자량: 283.09100
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 5
- 복잡도: 275
- 토폴로지 분자 극성 표면적: 39.9
실험적 성질
- 밀도: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- 용해도: Insuluble (5.4E-3 g/L) (25 ºC),
- PSA: 39.94000
- LogP: 3.39700
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 보안 정보
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P280-P305+P351+P338
- 위험 범주 코드: 22
-
위험물 표지:
- 위험 등급:IRRITANT
- 저장 조건:Inert atmosphere,2-8°C
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103625-250mg |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 250mg |
$59 | 2021-08-06 | |
| Chemenu | CM103625-1g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 1g |
$137 | 2021-08-06 | |
| Chemenu | CM103625-5g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 5g |
$400 | 2021-08-06 | |
| Chemenu | CM103625-10g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 10g |
$608 | 2021-08-06 | |
| Chemenu | CM103625-25g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 25g |
$1099 | 2021-08-06 | |
| Ambeed | A200620-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
$17.0 | 2025-04-15 | |
| Ambeed | A200620-5g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 5g |
$45.0 | 2025-04-15 | |
| Ambeed | A200620-25g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 25g |
$99.0 | 2025-04-15 | |
| Chemenu | CM103625-250mg |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 250mg |
$59 | 2022-08-30 | |
| Chemenu | CM103625-1g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 1g |
$137 | 2022-08-30 |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
참조
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
참조
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C
1.2 12 h, 20 °C
1.2 12 h, 20 °C
참조
- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
참조
- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
참조
- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,
합성 방법 7
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
참조
- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
합성 방법 8
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
참조
- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt
1.2 30 min, rt
1.2 30 min, rt
참조
- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
참조
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt
1.2 30 min, rt
1.2 30 min, rt
참조
- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,
합성 방법 12
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
참조
- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
참조
- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,
합성 방법 14
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled
1.2 cooled
1.3 Reagents: Water
1.2 cooled
1.3 Reagents: Water
참조
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357
합성 방법 15
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt
1.2 1 h, cooled
1.3 Reagents: Water
1.2 1 h, cooled
1.3 Reagents: Water
참조
- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 관련 문헌
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) 관련 제품
- 1207543-30-3(4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine)
- 1373923-91-1(2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane)
- 442847-52-1(2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine)
- 1404364-72-2(2,4-Dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine)
- 950661-87-7(2,4-Dichloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile)
- 1034769-73-7(5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine)
- 114199-84-7(Ethanol, 2-[(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]-)
- 881902-80-3(1H-PYRROLO[2,3-B]PYRIDINE, 4,6-DICHLORO-1-[[2-(TRIMETHYLSILYL)ETHOXY]METHYL]-)
- 1404299-81-5(2-[(4-Chloro-6-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane)
- 869335-19-3(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)
추천 공급업체
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